molecular formula C13H19BO4S B12336550 Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

Cat. No.: B12336550
M. Wt: 282.2 g/mol
InChI Key: UWAGSJPSKCEVOM-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is an organic compound that features a thiophene ring substituted with a boronic ester group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate typically involves the reaction of a thiophene derivative with a boronic ester. One common method involves the Suzuki-Miyaura cross-coupling reaction, where a halogenated thiophene is reacted with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often include solvents such as toluene or ethanol and temperatures ranging from 80°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylate ester group can be reduced to an alcohol.

    Substitution: The boronic ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in cross-coupling reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate exerts its effects involves its ability to participate in various chemical reactions. The boronic ester group is particularly reactive in cross-coupling reactions, where it forms carbon-carbon bonds with halogenated compounds in the presence of a palladium catalyst . This reactivity is due to the electron-deficient nature of the boron atom, which facilitates the formation of a transition state with the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is unique due to the presence of both a thiophene ring and a boronic ester group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis. Its reactivity and stability also make it suitable for various industrial applications.

Properties

Molecular Formula

C13H19BO4S

Molecular Weight

282.2 g/mol

IUPAC Name

methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

InChI

InChI=1S/C13H19BO4S/c1-8-9(7-19-10(8)11(15)16-6)14-17-12(2,3)13(4,5)18-14/h7H,1-6H3

InChI Key

UWAGSJPSKCEVOM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2C)C(=O)OC

Origin of Product

United States

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